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(3,4-Dimethylpyrrolidin-3-yl)methanol

Cat. No.: B13259665
M. Wt: 129.20 g/mol
InChI Key: ROIPNKDBVGGBFD-UHFFFAOYSA-N
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Description

Contextualization as a Substituted Pyrrolidine (B122466) Amino Alcohol

Substituted pyrrolidine amino alcohols are a well-established class of compounds that have found extensive use as chiral ligands and organocatalysts in a variety of asymmetric transformations. uc.pt The combination of a basic nitrogen atom within the pyrrolidine ring and a hydroxyl group on a side chain allows these molecules to act as effective bifunctional catalysts. They can activate substrates through the formation of iminium or enamine intermediates while also directing the stereochemical outcome of the reaction through hydrogen bonding interactions. nih.gov

The general structure of (3,4-Dimethylpyrrolidin-3-yl)methanol, featuring a pyrrolidine core with both methyl and hydroxymethyl substituents, places it firmly within this important class of molecules. Its potential applications can be inferred from the successes of other pyrrolidine-based amino alcohols in reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions. nih.govbeilstein-journals.org

Structural Features and Stereochemical Considerations of the this compound Scaffold

The structure of this compound presents several key features that are critical to its function and potential applications. The pyrrolidine ring itself is not planar and exists in various envelope and twisted conformations. beilstein-journals.orgresearchgate.net The substituents on the ring influence the preferred conformation, which in turn dictates the three-dimensional arrangement of the functional groups and, consequently, the stereochemical course of catalyzed reactions.

A crucial aspect of the this compound scaffold is its stereochemistry. The presence of two stereocenters at the C3 and C4 positions means that the molecule can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry of the methyl and hydroxymethyl groups (cis or trans) will significantly impact the molecule's shape and its interactions with other chiral molecules. The stereoselective synthesis of specific isomers is a key challenge and a major focus in the synthesis of such substituted pyrrolidines. rsc.org

Table 1: Possible Stereoisomers of this compound

StereoisomerRelative Stereochemistry
(3R,4R)trans
(3S,4S)trans
(3R,4S)cis
(3S,4R)cis

The conformational preferences of the pyrrolidine ring in related 3,4-disubstituted systems have been studied, and it is known that the substituents tend to occupy pseudoequatorial positions to minimize steric strain. nih.govnih.gov The specific conformational equilibrium of each stereoisomer of this compound would need to be determined experimentally or through computational modeling to fully understand its catalytic potential.

Significance of Pyrrolidine-Based Scaffolds in Advanced Synthetic Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and catalysis. nih.gov Its prevalence in nature is a testament to its evolutionary selection as a stable and versatile building block. In synthetic chemistry, chiral pyrrolidines are highly valued for several reasons:

Organocatalysis: Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric reactions with high enantioselectivity. nih.gov The pyrrolidine nitrogen is key to the formation of reactive enamine and iminium ion intermediates.

Chiral Ligands: Pyrrolidine-based ligands are widely used in transition-metal catalysis. The nitrogen atom and other appended functional groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. uc.pt

Bioactive Molecules: The pyrrolidine ring is a core component of numerous natural products and pharmaceutical drugs, exhibiting a wide range of biological activities.

The development of novel synthetic methods to access diversely substituted pyrrolidines, such as this compound, is therefore a significant endeavor in modern organic chemistry. The ability to precisely control the stereochemistry at multiple centers on the pyrrolidine ring opens up new avenues for the design of next-generation catalysts and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B13259665 (3,4-Dimethylpyrrolidin-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3,4-dimethylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3

InChI Key

ROIPNKDBVGGBFD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dimethylpyrrolidin 3 Yl Methanol and Its Chiral Derivatives

Strategies for the Construction of the 3,4-Dimethylpyrrolidine (B1610739) Core

The creation of the densely substituted 3,4-dimethylpyrrolidine core is the primary challenge in the synthesis of the target molecule. This section explores several modern synthetic strategies capable of forming this five-membered nitrogen heterocycle with control over substitution and stereochemistry.

Cycloaddition Reactions in Pyrrolidine (B122466) Annulation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered rings, as they can generate multiple stereocenters in a single, highly controlled step. nih.gov The reaction between an azomethine ylide and a dipolarophile is a convergent and efficient method for assembling the pyrrolidine skeleton. nih.govtandfonline.com

For the synthesis of a 3,4-dimethylpyrrolidine core, an azomethine ylide can be generated in situ from the condensation of an α-amino acid, such as glycine, with an aldehyde. nih.gov This dipole can then react with a substituted alkene dipolarophile. A plausible route involves the reaction of an azomethine ylide with an alkene such as 2,3-dimethyl-1-butene. The stereochemical outcome of the cycloaddition is highly dependent on the geometry of the dipole and dipolarophile, as well as the reaction conditions, including the choice of catalyst and solvent. nih.gov The use of metal catalysts, such as silver salts, can promote the reaction and influence both regio- and diastereoselectivity. nih.gov

Table 1: Illustrative [3+2] Cycloaddition for Pyrrolidine Core Synthesis

Dipole Precursor Dipolarophile Catalyst/Conditions Product Core Diastereomeric Ratio (dr) Ref
Glycine Ester + Benzaldehyde N-Phenylmaleimide AgOAc, DBU, Toluene, 80 °C Polysubstituted Pyrrolidine >95:5 nih.gov
Sarcosine + Isatin (B1672199) (E)-Chalcone Methanol (B129727), Reflux Spirooxindole-pyrrolidine High tandfonline.com

These examples demonstrate the high degree of stereocontrol achievable with [3+2] cycloaddition reactions, making this a promising strategy for establishing the relative stereochemistry of the two methyl groups at the C3 and C4 positions of the pyrrolidine ring.

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies involve the formation of the pyrrolidine ring from an acyclic precursor containing all the necessary atoms. This approach offers excellent control over the ring substitution pattern. Key methods include the cyclization of amino alcohols or the intramolecular displacement of a leaving group by a nitrogen nucleophile. mdpi.com

A potential acyclic precursor for (3,4-Dimethylpyrrolidin-3-yl)methanol could be a 5-amino-3,4-dimethylpentan-1-ol derivative. Activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate) would facilitate an intramolecular nucleophilic substitution by the amine to close the ring. The stereochemistry of the methyl groups on the acyclic backbone, established in prior steps, would directly translate to the stereochemistry of the final pyrrolidine product. Another powerful intramolecular method is the Mitsunobu reaction, which can be used to cyclize amino alcohols under mild conditions. nih.gov For instance, a protected amino alcohol can be cyclized to form the corresponding N-protected pyrrolidine derivative. semanticscholar.org

Table 2: Examples of Intramolecular Cyclization for Pyrrolidine Formation

Precursor Type Reaction Conditions Product Yield Ref
N-protected 1,4-amino alcohol Mitsunobu Reaction PPh₃, DIAD, THF cis-4-hydroxyproline derivative Moderate nih.gov
Alkene-containing amine Intramolecular Hydroamination Catalyst, Heat Pyrrolidine derivative Good researchgate.net

The success of these pathways hinges on the efficient synthesis of the required stereodefined acyclic precursors.

Ring-Closing Metathesis Approaches for Pyrrolidine Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of various cyclic compounds, including nitrogen heterocycles. researchgate.net The reaction typically employs a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic alkene from an acyclic diene. organic-chemistry.org

To construct the 3,4-dimethylpyrrolidine core via RCM, a suitably substituted diallylamine (B93489) precursor is required. For example, an N-protected diallylamine bearing methyl groups adjacent to one of the double bonds could be subjected to RCM. This would yield a 2,5-dihydropyrrole derivative, which can be subsequently hydrogenated to afford the saturated 3,4-dimethylpyrrolidine ring. nih.gov This two-step process allows for the formation of the core ring structure, with the stereochemistry being set during the synthesis of the diene precursor or potentially influenced by the hydrogenation step. The use of modern, highly active ruthenium catalysts allows these reactions to proceed under mild conditions with high functional group tolerance. organic-chemistry.org

Table 3: Ring-Closing Metathesis (RCM) for Pyrrolidine Synthesis

Substrate Catalyst Conditions Product Type Yield Ref
Chiral Diallylamine Grubbs 2nd Gen. CH₂Cl₂, Reflux 2,5-Dihydropyrrole Very Good organic-chemistry.org
Alkene-containing Amine Grubbs Catalyst Methylene (B1212753) Chloride 2-Pyrroline derivative High (95% ee) nih.gov

Stereoselective Introduction of the Hydroxymethyl Group at C3

Once the 3,4-dimethylpyrrolidine core is established, the next critical step is the stereoselective introduction of the hydroxymethyl group at the C3 position, creating a challenging quaternary stereocenter.

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric C-C bond formation provides a direct route to install the hydroxymethyl precursor with high enantiomeric control. organic-chemistry.org Starting with a 3-keto-4-methylpyrrolidine derivative, an asymmetric addition of a one-carbon nucleophile could establish the desired stereocenter. For example, an asymmetric cyanation reaction followed by reduction of the nitrile would yield the target aminomethanol (B12090428) structure.

Alternatively, an asymmetric Michael addition could be employed. researchgate.net The conjugate addition of a nucleophile to an α,β-unsaturated ester or ketone containing the pyrrolidine scaffold can create the C3 stereocenter with high diastereoselectivity and enantioselectivity, often mediated by a chiral catalyst. researchgate.net Another advanced approach involves the α-alkylation of a carbonyl compound. For instance, the enolate of a protected 3-carboxy-4-methylpyrrolidine could be alkylated with a methyl halide. Subsequent reduction of the carboxyl group would furnish the hydroxymethyl functionality. The stereochemical outcome of the alkylation can be controlled by using a chiral base or a chiral phase-transfer catalyst. researchgate.net

Chiral Auxiliary-Mediated Functionalization

Chiral auxiliaries are powerful tools for controlling stereochemistry in synthesis. By temporarily attaching a chiral molecule to the substrate, it can direct the stereochemical course of a reaction, after which the auxiliary can be cleaved and removed.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the pyrrolidine ring. For example, an N-acyl oxazolidinone derivative could undergo a highly diastereoselective alkylation to introduce one of the methyl groups and a hydroxymethyl precursor (e.g., a protected aldehyde for a subsequent aldol (B89426) reaction). An asymmetric aldol condensation, mediated by the chiral auxiliary, could be used to form the C-C bond for the hydroxymethyl group with excellent stereocontrol. manchester.ac.uk Following the key bond-forming step and subsequent cyclization to form the pyrrolidine ring, the auxiliary is removed to reveal the chiral product. This strategy offers a reliable and predictable method for constructing complex stereogenic centers. manchester.ac.ukgoogle.com

Table 4: Chiral Auxiliary-Mediated Asymmetric Reactions

Chiral Auxiliary Reaction Type Substrate Conditions Diastereomeric Excess (de) Ref
Evans Oxazolidinone Aldol Condensation N-Propanoyl derivative + Benzaldehyde TiCl₄, Base >98% manchester.ac.uk
Pseudoephedrine Alkylation Glycinamide Enolate LDA, Alkyl Halide >95% organic-chemistry.org

These methodologies provide a robust toolkit for the stereocontrolled synthesis of this compound and its derivatives, enabling access to enantiomerically pure compounds for further investigation.

Enantioselective Reductions to Form the Hydroxyl Moiety

Common approaches involve the use of hydride-donating reagents. For instance, the reduction of proline, a related cyclic amino acid, to prolinol is frequently accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com For a more substituted and sterically hindered substrate like the target precursor, these reagents can be effective, though they may lack enantioselectivity if the C3 precursor is prochiral.

For enantioselective reductions, chiral reducing agents or catalytic hydrogenation methods are employed. Chiral borane (B79455) reagents, such as those derived from borane complexed with chiral amino alcohols, can provide high levels of stereocontrol. Another powerful strategy is asymmetric catalytic hydrogenation. This involves the use of a transition metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. The substrate, typically a ketone precursor at C3, would be hydrogenated under pressure, with the chiral ligand directing the approach of hydrogen to one face of the molecule, thereby yielding the desired stereoisomer of the alcohol.

Table 1: Selected Reagents for Reduction of Pyrrolidine Carboxylic Acid Derivatives

Precursor Reagent/Catalyst Product Key Feature
N-Protected 3-Ester-3,4-dimethylpyrrolidine Lithium Aluminum Hydride (LiAlH₄) This compound Achiral, powerful reduction
N-Protected 3-Keto-4-methylpyrrolidine CBS Reagent (Corey-Bakshi-Shibata) Chiral 3-Hydroxy-4-methylpyrrolidine Enantioselective ketone reduction
N-Protected 3-Keto-4-methylpyrrolidine Ru-BINAP Catalyst + H₂ Chiral 3-Hydroxy-4-methylpyrrolidine Asymmetric catalytic hydrogenation

Installation and Manipulation of the Geminal Dimethyl Groups

The core challenge in synthesizing this compound lies in the construction of the C3 quaternary center and the adjacent C4 stereocenter. The strategies for introducing the requisite methyl groups can be broadly categorized into two approaches: sequential alkylation of a pyrrolidine precursor or building the ring from a precursor that already contains the methyl substituents.

This approach typically begins with a pre-formed pyrrolidine ring that is subsequently functionalized. A common strategy involves the α-alkylation of a ketone. For this target molecule, a plausible precursor would be an N-protected 4-methylpyrrolidin-3-one. The synthesis of this intermediate allows for the stereocontrolled introduction of the C4-methyl group.

The next crucial step is the introduction of the methyl group at the C3 position. This can be achieved by deprotonating the α-carbon (C3) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with an electrophilic methyl source, typically methyl iodide (CH₃I). This reaction creates the C3 quaternary center. Subsequent reduction of the ketone and the installation of the hydroxymethyl group would complete the synthesis. The stereochemical outcome of the alkylation can be influenced by the reaction conditions and the nature of the N-protecting group.

An alternative and often more stereocontrolled approach is to construct the pyrrolidine ring from an acyclic precursor that already contains the necessary methyl groups with the desired stereochemistry. This strategy often utilizes starting materials from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates. nih.govresearchgate.netuh.edu

For instance, a synthesis could commence from a derivative of 3-methylaspartic acid, which provides both the nitrogen and the carbon backbone with a pre-installed methyl group. A series of transformations, including reduction and cyclization, would lead to the formation of the pyrrolidine ring. nih.gov Another powerful method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitably substituted alkene. researchgate.net By choosing a chiral alkene precursor containing a methyl group, the relative stereochemistry of the C3 and C4 positions can be effectively controlled during the ring-forming step. researchgate.net These methods are advantageous as they often reduce the number of steps and avoid potentially low-selectivity alkylation reactions.

Protecting Group Chemistry in Multi-functionalized Pyrrolidine Synthesis

In a multi-step synthesis of a complex molecule like this compound, which contains a secondary amine and a primary alcohol, the judicious use of protecting groups is essential. masterorganicchemistry.com These groups temporarily mask the reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.

The pyrrolidine nitrogen is both nucleophilic and basic, necessitating its protection during many synthetic transformations, such as alkylations or reactions involving strong bases or organometallics. researchgate.net The most commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. mdpi.com

Protection: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a mild base like triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃). The reaction is generally high-yielding and clean.

Deprotection: The Boc group is prized for its stability under a wide range of conditions (e.g., basic, reductive, oxidative) while being easily removable under acidic conditions. mdpi.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the Boc group to liberate the free amine. nih.gov

Table 2: Common Nitrogen Protection/Deprotection Schemes

Action Reagent Solvent Typical Conditions
Protection Di-tert-butyl dicarbonate ((Boc)₂O) Dichloromethane (DCM) or Tetrahydrofuran (THF) Room Temperature, 1-4 hours
Deprotection Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0°C to Room Temperature, 1-2 hours
Deprotection Hydrochloric Acid (HCl) 1,4-Dioxane or Methanol 0°C to Room Temperature, 1-2 hours

The primary hydroxyl group of the methanol moiety is reactive towards many reagents used in organic synthesis, including strong bases, oxidizing agents, and acylating agents. Therefore, its protection is often necessary if further modifications to the molecule are required. Silyl (B83357) ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, stability, and mild removal conditions. masterorganicchemistry.comlibretexts.orgresearchgate.netwikipedia.org

Protection: The alcohol can be converted to a silyl ether by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine in an aprotic solvent such as dimethylformamide (DMF) or DCM. libretexts.orgwikipedia.org The steric bulk of the silyl group (TIPS > TBS > TMS) can be tuned to control its stability.

Deprotection: Silyl ethers are readily cleaved by sources of fluoride (B91410) ion, owing to the exceptionally high strength of the silicon-fluoride bond. masterorganicchemistry.com The most common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF. libretexts.org Alternatively, acidic conditions (e.g., aqueous HCl) can also be used for deprotection, though this may not be compatible with an N-Boc group.

Table 3: Common Silyl Ether Protection/Deprotection for Alcohols

Action Reagent Base/Additive Solvent
Protection (TBS) tert-Butyldimethylsilyl chloride (TBSCl) Imidazole DMF
Protection (TIPS) Triisopropylsilyl chloride (TIPSCl) Triethylamine DCM
Deprotection Tetrabutylammonium fluoride (TBAF) - THF
Deprotection Acetic Acid (AcOH) - THF/H₂O

Chemo- and Regioselective Considerations in Synthetic Route Design

The design of a synthetic route to this compound must address several key challenges related to chemo- and regioselectivity. The pyrrolidine ring is substituted at the 3 and 4 positions, and precise control over the introduction of the methyl and hydroxymethyl groups is paramount.

One of the primary considerations is the construction of the 3,4-disubstituted pyrrolidine core. A variety of methods have been developed for the synthesis of such structures, including multicomponent reactions and cycloadditions. For instance, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines. researchgate.net The regioselectivity of this reaction is governed by the nature of the dipole and the dipolarophile. In the context of synthesizing the target molecule, an azomethine ylide could be reacted with an appropriately substituted alkene to furnish the desired pyrrolidine ring.

Another key aspect is the regioselective functionalization of a pre-existing pyrrolidine or pyrrole (B145914) ring. For example, a highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This approach allows for the sequential and controlled introduction of substituents at the 3 and 4 positions of the pyrrole ring, which can then be reduced to the corresponding pyrrolidine. The choice of protecting group on the pyrrole nitrogen was found to be crucial for the success of this strategy, with the p-toluenesulfonyl group proving to be superior. nih.gov

The table below summarizes some chemo- and regioselective strategies applicable to the synthesis of 3,4-disubstituted pyrrolidines.

Strategy Description Key Considerations Potential Application to Target Molecule Reference(s)
1,3-Dipolar CycloadditionReaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring.Control of stereochemistry and regiochemistry based on substituents on the dipole and dipolarophile.Construction of the 3,4-dimethylpyrrolidine ring in a single step. researchgate.netresearchgate.net
Regioselective Functionalization of PyrrolesStepwise introduction of substituents at the 3 and 4 positions of a pyrrole ring followed by reduction.Use of directing groups (e.g., trimethylsilyl) and appropriate N-protecting groups.Synthesis of a 3,4-dimethylpyrrole precursor which can be reduced and further functionalized. nih.gov
Asymmetric AldolizationL-proline catalyzed 5-enolexo aldolization to achieve asymmetric synthesis of a 3,4-substituted N-tosyl pyrrolidine with high enantio- and diastereoselectivity. researchgate.netThe reaction mechanism involves the formation of a nucleophilic enamine from a zwitterionic iminium intermediate. researchgate.netCould be adapted to introduce the hydroxymethyl group or a precursor with high stereocontrol. researchgate.net

Total Synthesis Approaches to Analogs and Related Scaffolds Relevant to this compound

While a dedicated total synthesis of this compound may not be extensively reported, the strategies employed in the total synthesis of complex natural products containing substituted pyrrolidine scaffolds offer valuable insights. Many alkaloids, a class of naturally occurring compounds with significant biological activities, feature the pyrrolidine motif. researchgate.netnih.gov The synthetic approaches to these molecules often showcase innovative and efficient ways to construct and functionalize the pyrrolidine ring.

For instance, the total synthesis of several Aspidosperma alkaloids has been achieved using a cascade reaction strategy. nih.gov A key step involves a Diels-Alder cascade reaction of a 2-vinyl indole (B1671886) to deliver a pyrroloindoline intermediate. nih.gov This intermediate, containing the core framework of the alkaloids, can then be elaborated to synthesize various natural products. nih.gov Such cascade reactions provide a rapid and efficient means to build molecular complexity and could be envisioned for the synthesis of analogs of this compound.

Furthermore, the "chiral pool" strategy is a powerful approach in total synthesis, where readily available chiral starting materials, such as amino acids, are used to introduce stereocenters into the target molecule. nih.govresearchgate.net L-proline, a naturally occurring amino acid with a pyrrolidine ring, is a common starting material for the synthesis of chiral pyrrolidine-containing compounds. nih.gov Synthetic routes starting from L-proline can provide access to a variety of enantiomerically pure pyrrolidine derivatives. mdpi.com

The table below highlights some total synthesis strategies for related scaffolds and their potential relevance to the synthesis of this compound and its analogs.

Total Synthesis Approach Key Features Example(s) Relevance to Target Molecule Reference(s)
Cascade ReactionsMultiple bond-forming reactions occur in a single operation, rapidly increasing molecular complexity.Synthesis of Aspidosperma alkaloids via a Diels-Alder cascade. nih.govA cascade approach could be designed to construct the 3,4-disubstituted pyrrolidine ring and introduce the required functional groups in a highly efficient manner. nih.gov
Chiral Pool SynthesisUtilization of readily available chiral molecules (e.g., amino acids) as starting materials to control stereochemistry.Use of L-proline to synthesize pyrrolidine alkaloids. nih.govStarting from a chiral precursor could allow for the asymmetric synthesis of specific stereoisomers of this compound. nih.govresearchgate.net
Asymmetric DesymmetrizationConversion of a meso compound into a chiral product.Asymmetric desymmetrization of cyclic meso-anhydrides catalyzed by alkaloids to produce chiral building blocks. irb.hrA meso-3,4-disubstituted pyrrolidine precursor could be desymmetrized to yield chiral derivatives. irb.hr

Chemical Transformations and Derivatization Studies of 3,4 Dimethylpyrrolidin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3,4-Dimethylpyrrolidin-3-yl)methanol is attached to a tertiary carbon, which can introduce some steric hindrance, potentially influencing reaction rates and conditions compared to less hindered primary alcohols.

Esterification and Etherification Reactions

Esterification: The primary alcohol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with carboxylic acids is a common method, although it is a reversible reaction. For more efficient and irreversible ester formation, especially with a sterically hindered alcohol, the use of more reactive acylating agents like acid chlorides or anhydrides is often preferred. The reaction with an acid chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides react with the alcohol, often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), to yield the ester and a carboxylic acid byproduct. nih.gov

Table 1: Illustrative Esterification Reactions

Acylating AgentCatalyst/BaseExpected Product
Acetic AnhydrideDMAP(3,4-Dimethylpyrrolidin-3-yl)methyl acetate
Benzoyl ChlorideTriethylamine(3,4-Dimethylpyrrolidin-3-yl)methyl benzoate
Propanoic AcidSulfuric Acid(3,4-Dimethylpyrrolidin-3-yl)methyl propanoate

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the potential for competing elimination reactions, this method is most effective with methyl or primary alkyl halides.

Table 2: Illustrative Etherification Reactions

Alkylating AgentBaseExpected Product
Methyl IodideSodium Hydride3-(Methoxymethyl)-3,4-dimethylpyrrolidine
Ethyl BromidePotassium Hydride3-(Ethoxymethyl)-3,4-dimethylpyrrolidine

Oxidation to Carbonyl and Carboxyl Derivatives

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations are commonly employed for this transformation. These methods are generally effective for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. mdpi.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromium trioxide in aqueous sulfuric acid (Jones reagent), will typically oxidize a primary alcohol directly to a carboxylic acid. nih.gov The intermediate aldehyde, in the presence of water, forms a hydrate (B1144303) that is susceptible to further oxidation. researchgate.net

Table 3: Illustrative Oxidation Reactions

Oxidizing AgentExpected Product
Pyridinium Chlorochromate (PCC)3,4-Dimethylpyrrolidine-3-carbaldehyde
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)3,4-Dimethylpyrrolidine-3-carbaldehyde
Jones Reagent (CrO₃, H₂SO₄, acetone)3,4-Dimethylpyrrolidine-3-carboxylic acid

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) would yield the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl compound. Similarly, displacement with halides, such as bromide or iodide, can be achieved.

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in various chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides. This reaction follows an SN2 mechanism and is most efficient with primary alkyl halides. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, but reaction conditions can often be controlled to favor mono-alkylation. Reductive amination offers an alternative route for N-alkylation, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Acylation: The secondary amine readily reacts with acid chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). semanticscholar.org These reactions are typically high-yielding and are often carried out in the presence of a base to neutralize the acid byproduct. A wide variety of acyl groups can be introduced, allowing for significant structural diversification.

Table 4: Illustrative N-Alkylation and N-Acylation Reactions

ReagentReaction TypeExpected Product
Methyl IodideN-Alkylation(1,3,4-Trimethylpyrrolidin-3-yl)methanol
Acetyl ChlorideN-Acylation(1-Acetyl-3,4-dimethylpyrrolidin-3-yl)methanol
Benzoic AnhydrideN-Acylation(1-Benzoyl-3,4-dimethylpyrrolidin-3-yl)methanol
Acetone, NaBH₃CNReductive Amination(1-Isopropyl-3,4-dimethylpyrrolidin-3-yl)methanol

Formation of N-Heterocyclic Adducts

The nucleophilic nitrogen of the pyrrolidine ring can react with various electrophiles to form N-heterocyclic adducts.

Urea (B33335) Formation: Reaction with isocyanates leads to the formation of N-substituted ureas. commonorganicchemistry.com The nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the isocyanate, resulting in a stable urea derivative. This reaction is generally rapid and proceeds under mild conditions.

Dithiocarbamate (B8719985) Formation: The reaction of the secondary amine with carbon disulfide in the presence of a base results in the formation of a dithiocarbamate salt. scispace.comnih.gov This salt can then be alkylated with an alkyl halide to produce a stable dithiocarbamate ester. Dithiocarbamates are an important class of compounds with applications in various fields. researchgate.netmdpi.com

Table 5: Illustrative Formation of N-Heterocyclic Adducts

ReagentProduct ClassExpected Product
Phenyl isocyanateUrea1-((3,4-Dimethylpyrrolidin-3-yl)methyl)-3-phenylurea
1. Carbon disulfide, NaOH2. Methyl iodideDithiocarbamateMethyl (3,4-dimethylpyrrolidin-3-yl)methylcarbamodithioate

Quaternization and Ylide Formation

The secondary amine of the pyrrolidine ring serves as a nucleophilic center for quaternization, a foundational step for the generation of ammonium ylides. These ylides are versatile intermediates capable of undergoing various rearrangements.

Quaternization: The reaction of this compound with an alkylating agent (R-X) leads to the formation of a quaternary ammonium salt. The choice of the alkylating agent is crucial as the 'R' group influences the subsequent ylide formation and rearrangement pathways.

Ylide Generation and Rearrangement: Treatment of the quaternary ammonium salt with a strong base deprotonates a carbon adjacent to the positively charged nitrogen, forming a nitrogen ylide. These intermediates are typically not isolated and undergo spontaneous rearrangements. The two most common pathways are the acs.orgresearchgate.net-Stevens rearrangement and the researchgate.netnih.gov-Sommelet-Hauser rearrangement. wikipedia.org

acs.orgresearchgate.net-Stevens Rearrangement: This rearrangement involves the migration of a group from the nitrogen to the adjacent ylidic carbon. For ylides generated from quaternized this compound, this could lead to a ring expansion, forming a substituted piperidine. acs.orgresearchgate.net The reaction proceeds through a proposed diradical pair mechanism within a solvent cage, which accounts for the typical retention of configuration observed in the migrating group. wikipedia.org

researchgate.netnih.gov-Sommelet-Hauser Rearrangement: This concerted, pericyclic process is possible when one of the N-substituents is a benzyl (B1604629) or allyl group. It involves a researchgate.netnih.gov-sigmatropic shift, which is competitive with the Stevens rearrangement. researchgate.netwikipedia.org For a quaternized derivative with an N-benzyl group, this pathway would lead to the formation of an ortho-substituted aromatic ring attached to the pyrrolidine scaffold. wikipedia.orgnih.gov

The table below outlines the expected products from these rearrangement pathways.

Quaternizing Agent (R-X)BasePredominant RearrangementExpected Product
Cyanomethyl bromideK₂CO₃/DMSO acs.orgresearchgate.net-Stevens2-Cyano-3,4-dimethyl-3-(hydroxymethyl)piperidine
Benzyl bromideNaNH₂ researchgate.netnih.gov-Sommelet-Hauser(3,4-Dimethyl-1-(2-methylbenzyl)pyrrolidin-3-yl)methanol

Modifications of the Pyrrolidine Ring System

Altering the size of the pyrrolidine core can lead to novel scaffolds with different conformational properties and biological activities.

Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a classic method for one-carbon ring expansion of cyclic amino alcohols. wikipedia.orgwikipedia.org The sequence would involve the conversion of the primary alcohol of this compound to a primary amine via a two-step process (e.g., tosylation followed by substitution with azide and reduction). Treatment of the resulting aminomethyl derivative with nitrous acid generates a diazonium ion, which decomposes to a primary carbocation. Subsequent migration of an adjacent C-C bond of the pyrrolidine ring would lead to the formation of an expanded piperidone product. libretexts.org The regioselectivity of the bond migration is a key consideration in substituted systems.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo ketones. wikipedia.orgslideshare.net To apply this to the this compound system, the hydroxymethyl group would first need to be converted into a chloromethyl ketone moiety. This could be achieved through oxidation of the alcohol to the corresponding carboxylic acid, followed by conversion to the acid chloride and reaction with diazomethane, and finally treatment with HCl. Upon treatment of the resulting α-chloro ketone with a base (e.g., sodium methoxide), a cyclopropanone (B1606653) intermediate is formed, which then undergoes nucleophilic ring-opening to yield a ring-contracted cyclobutane (B1203170) carboxylic acid ester derivative. ddugu.ac.inyoutube.com

Direct functionalization of the C-H bonds of the methyl groups on the pyrrolidine ring represents a modern and efficient strategy for derivatization.

Recent advances in transition-metal-catalyzed C-H activation and functionalization offer potential routes to modify the methyl groups. nih.govacs.org For instance, rhodium or iridium-catalyzed reactions could be employed for C-H amidation or alkylation. acs.org Given the presence of the directing secondary amine group, regioselective functionalization could be challenging. However, after N-protection (e.g., with a pyridine or other directing group), it may be possible to achieve selective C(sp³)-H functionalization. Another approach involves radical-based reactions, such as photochemical methods, to introduce functionality onto the methyl groups. researchgate.net

Reaction TypeCatalyst/ReagentsPotential Product
C-H Nitrationtert-Butyl nitrite(3-Methyl-4-(nitromethyl)pyrrolidin-3-yl)methanol
C-H MethylationTrimethylsulfoxonium salt(3-Ethyl-4-methylpyrrolidin-3-yl)methanol

Exploitation of Multiple Reactive Sites for Tandem Transformations

The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it an ideal substrate for tandem or cascade reactions, enabling the rapid construction of complex molecular architectures.

One potential tandem reaction is a variation of the Pictet-Spengler reaction. nih.gov This reaction typically involves the condensation of a tryptamine (B22526) or phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. A modified approach could involve the initial N-alkylation of the pyrrolidine with a suitable electrophile containing a masked aldehyde, such as a bromoacetal. Deprotection would unmask the aldehyde, which could then undergo an intramolecular condensation with a suitably positioned nucleophile, potentially introduced via modification of the hydroxymethyl group. A more direct tandem process could involve a ruthenium-catalyzed reaction sequence where an alcohol and an amine react to form complex heterocyclic systems like tetrahydro-β-carbolines. nih.gov This strategy combines alcohol amination with a subsequent Pictet-Spengler cyclization, showcasing how the two functional groups within the molecule can be leveraged in a single synthetic sequence.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of (3,4-Dimethylpyrrolidin-3-yl)methanol presents several distinct proton and carbon environments. While specific experimental data is not widely published, a detailed prediction of its NMR spectra can be made based on established chemical shift principles and spectral data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each unique proton environment. The pyrrolidine (B122466) ring protons (at C2, C5, and the N-H proton) and the hydroxymethyl group protons would be distinguishable. The presence of stereoisomers (cis/trans relationship between the methyl and hydroxymethyl groups) would likely result in distinct sets of signals or signal broadening, depending on the isomeric purity and experimental conditions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule: two methyl carbons, three pyrrolidine ring carbons (C2, C4, C5), one quaternary carbon (C3), and the hydroxymethyl carbon. The chemical shifts would be indicative of their electronic environment.

2D NMR Techniques: To confirm assignments and elucidate the full connectivity, several 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking the N-H proton to the adjacent C2 and C5 methylene (B1212753) protons, and showing coupling within those methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for identifying the quaternary carbon (C3) by observing correlations from the protons of the methyl groups and the hydroxymethyl group to this carbon. It would also confirm the connectivity of the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity between protons. This would be instrumental in determining the relative stereochemistry of the substituents at the C3 and C4 positions.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (on C3) 1.0 - 1.2 s N/A
CH₃ (on C4) 0.9 - 1.1 d ~7.0
H (on C4) 1.8 - 2.1 m N/A
CH₂OH 3.5 - 3.7 d ~5.0
CH₂ (on C2/C5) 2.8 - 3.2 m N/A
OH Variable (broad) s N/A

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom Predicted Chemical Shift (δ, ppm)
CH₃ (on C3) 20 - 28
CH₃ (on C4) 15 - 22
C4 40 - 48
C3 45 - 55
CH₂OH 65 - 75

Should this compound or its derivatives be prepared in a stable, crystalline form, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecular structure and packing within a crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to acquire high-resolution spectra of ¹³C and other nuclei, revealing information about polymorphism, crystallinity, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₇H₁₅NO), the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce the protonated molecule, [M+H]⁺.

Molecular Formula: C₇H₁₅NO

Calculated Monoisotopic Mass: 129.1154 u

Expected HRMS (ESI+) m/z for [C₇H₁₆NO]⁺: 130.1226

Observing this ion with high mass accuracy (typically within 5 ppm) in an HRMS experiment would confirm the elemental composition of the compound. Predicted m/z values for other common adducts are also available. uni.lu

Table 3: Predicted HRMS Adducts for this compound

Adduct Type Molecular Formula Predicted m/z
[M+H]⁺ C₇H₁₆NO⁺ 130.1226
[M+Na]⁺ C₇H₁₅NNaO⁺ 152.1046

Data sourced from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion at m/z 130.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a product ion at m/z 112.11.

Loss of the hydroxymethyl group (•CH₂OH): Cleavage of the C3-CH₂OH bond would result in a fragment ion corresponding to the loss of 31 u.

Ring-opening pathways: Cleavage of the C-C or C-N bonds within the pyrrolidine ring can lead to a series of smaller, characteristic fragment ions. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the following vibrational modes would be expected:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, typical for a secondary amine. This peak may be overlapped by the broad O-H stretch.

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups.

O-H Bend: A band in the 1330-1440 cm⁻¹ region.

N-H Bend: A moderate band around 1560-1640 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum, typically around 1050-1150 cm⁻¹, indicative of a primary alcohol.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad Weak
N-H Stretch 3300 - 3500 Medium Medium
C-H (sp³) Stretch 2850 - 3000 Strong Strong
N-H Bend 1560 - 1640 Medium Weak
C-O Stretch 1050 - 1150 Strong Medium

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair, as are the (3R,4S) and (3S,4R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. Chromatographic techniques are paramount for the separation and quantification of these isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of stereoisomers. nih.govijrpr.com The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to different retention times. nih.gov

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netsemanticscholar.org These phases can offer a broad range of enantioselectivity for various compounds. The separation is influenced by several factors, including the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol), the flow rate, and the column temperature. researchgate.net By optimizing these parameters, a baseline separation of all four stereoisomers can often be achieved, allowing for accurate determination of diastereomeric and enantiomeric purity. mdpi.com

Table 1: Representative Chiral HPLC Method for this compound Isomers

Parameter Value
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (t_R) - Isomer 1 (e.g., 3R,4S) 8.5 min
Retention Time (t_R) - Isomer 2 (e.g., 3S,4R) 9.8 min
Retention Time (t_R) - Isomer 3 (e.g., 3R,4R) 11.2 min

| Retention Time (t_R) - Isomer 4 (e.g., 3S,4S) | 13.1 min |

Note: The data in this table is illustrative and represents a typical separation profile for this class of compounds.

Chiral Gas Chromatography (GC) is another essential technique for the enantiomeric and diastereomeric purity assessment of volatile compounds. gcms.cz For polar molecules like this compound, which contain alcohol and amine functional groups, derivatization is typically required prior to analysis. researchgate.net This process involves converting the polar groups into less polar, more volatile derivatives, for example, by acylation or silylation. This step enhances thermal stability and improves chromatographic peak shape. researchgate.net

Once derivatized, the sample is analyzed on a column coated with a chiral stationary phase, often based on modified cyclodextrins. gcms.czmdpi.com The chiral selectors on the stationary phase interact differently with the enantiomeric derivatives, resulting in separation. The high efficiency of capillary GC columns can provide excellent resolution of stereoisomers. researchgate.net

Table 2: Illustrative Chiral GC Method for Derivatized this compound

Parameter Value
Derivatizing Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column Permethylated β-cyclodextrin on a polysiloxane phase
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Retention Time (t_R) - Derivative of Isomer 1 15.2 min
Retention Time (t_R) - Derivative of Isomer 2 15.6 min
Retention Time (t_R) - Derivative of Isomer 3 16.5 min

| Retention Time (t_R) - Derivative of Isomer 4 | 16.9 min |

Note: The data in this table is hypothetical and serves to illustrate a typical chiral GC separation for a derivatized pyrrolidine derivative.

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. purechemistry.orgnih.gov It provides definitive proof of both the relative configuration (e.g., cis vs. trans disposition of the methyl and hydroxymethyl groups) and the absolute configuration (the R/S designation at each chiral center). nih.gov

The process requires growing a high-quality single crystal of the compound or a suitable crystalline derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. purechemistry.org This map reveals the precise spatial arrangement of every atom. To determine the absolute configuration of a light-atom molecule, anomalous dispersion effects are measured, often requiring high-quality data. researchgate.net The assignment is typically validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

Table 3: Representative Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₄H₂₀N₂O₄ (Illustrative p-nitrobenzoyl derivative)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.1 Å, b = 12.5 Å, c = 15.3 Å
Volume 1547 ų
Z (Molecules per unit cell) 4
Final R-factor 0.045

| Flack Parameter | 0.05(7) |

Note: This table presents plausible crystallographic data for a crystalline derivative, as the parent compound may be a liquid or oil at room temperature.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are essential for characterizing enantiomers in solution.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (wavelength, temperature, solvent, and concentration). masterorganicchemistry.com Enantiomers will rotate the plane of polarized light to an equal magnitude but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. While a powerful tool for characterizing a known enantiopure sample, it does not, on its own, allow for the ab initio determination of absolute configuration without comparison to a known standard or complex computational analysis. mdpi.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org A CD spectrum will show positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore (a light-absorbing group). The sign and intensity of these Cotton effects are highly sensitive to the molecule's stereochemistry. While this compound itself lacks a strong chromophore in the accessible UV-Vis range, derivatization with a chromophoric group (e.g., a benzoyl group) allows for analysis by CD spectroscopy. The resulting spectrum can be compared with theoretical spectra calculated using quantum mechanical methods to help assign the absolute configuration. mdpi.com

Table 4: Hypothetical Chiroptical Data for Enantiomers of this compound

Property (3R,4R)-Isomer (3S,4S)-Isomer
Specific Rotation [α]²⁰_D +15.2° (c 1.0, Methanol) -15.1° (c 1.0, Methanol)

| Circular Dichroism (Benzoyl Derivative) | Positive Cotton effect at ~230 nm | Negative Cotton effect at ~230 nm |

Note: The data presented are illustrative values typical for chiral pyrrolidine derivatives and are used for characterization purposes.

Theoretical and Computational Chemistry Investigations of 3,4 Dimethylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of (3,4-Dimethylpyrrolidin-3-yl)methanol. These calculations, typically employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), allow for the optimization of the molecular geometry to find the lowest energy conformations.

For this compound, the presence of a flexible five-membered pyrrolidine (B122466) ring and a rotatable hydroxymethyl group suggests the existence of multiple stable conformers. A systematic conformational search, often performed by rotating the key dihedral angles, is necessary to identify these low-energy structures. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC3-C41.55 Å
C3-C(methyl)1.54 Å
C4-C(methyl)1.54 Å
C3-C(methanol)1.53 Å
C-O (methanol)1.43 Å
N-C21.47 Å
N-C51.47 Å
Bond AngleC2-N-C5110.5°
C(methyl)-C3-C4112.0°
C(methanol)-C3-C4111.5°
C3-C(methanol)-O112.8°
Dihedral AngleH-O-C-C3178.5° (anti-periplanar)
C5-N-C2-C325.8° (twisted)

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure and bonding characteristics of this compound. By utilizing functionals like B3LYP or M06-2X, one can obtain a detailed picture of the electron density distribution, molecular orbitals, and electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the C-N and C-O antibonding orbitals, suggesting regions susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another valuable tool to understand the bonding in terms of localized electron-pair bonds. This analysis can quantify the hybridization of atomic orbitals and the strength of donor-acceptor interactions, such as the delocalization of the nitrogen lone pair into adjacent antibonding orbitals. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.8 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.1 D
Natural Charge on N-0.65 e
Natural Charge on O-0.72 e

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scirp.org By calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane, TMS), theoretical chemical shifts can be obtained. idc-online.com These predicted shifts, when compared with experimental data, can help in assigning signals and confirming the proposed structure. researchgate.net For this compound, calculations would account for the different chemical environments of the protons and carbons in the pyrrolidine ring, the methyl groups, and the hydroxymethyl group. mdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, provide a set of normal modes and their corresponding frequencies. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor. researchgate.net The predicted infrared (IR) and Raman spectra can be used to assign the characteristic vibrational bands, such as the O-H and N-H stretching frequencies, as well as the various C-H, C-N, and C-O stretching and bending modes. scirp.orgresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound

ParameterAtom/GroupPredicted Value
¹³C NMR ShiftC3, C4 (quaternary)65-70
C2, C5 (CH₂)50-55
CH₃20-25
CH₂OH60-65
¹H NMR ShiftN-H1.5-2.5
CH₂ (ring)2.8-3.5
CH₃1.0-1.3
CH₂OH3.5-3.8
OH2.0-3.0
Vibrational FrequencyO-H stretch~3400 (scaled)
N-H stretch~3350 (scaled)
C-H stretch (aliphatic)2850-3000 (scaled)
C-O stretch~1050 (scaled)

Reaction Mechanism Elucidation and Transition State Characterization for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. beilstein-journals.org By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For a potential synthetic route, such as the reductive amination of a suitable diketone precursor, DFT calculations can be employed to model the reaction pathway. The geometries of the transition states are optimized, and their energies are calculated to determine the activation energy barrier for each step. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the transition state connects the correct reactant and product.

These theoretical investigations can provide valuable insights into the reaction's feasibility, stereoselectivity, and the role of catalysts. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. This knowledge can guide the optimization of reaction conditions to improve yield and selectivity.

Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models

The properties and reactivity of this compound can be significantly influenced by the solvent. researchgate.netnih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of the solvent without explicitly modeling individual solvent molecules. wikipedia.orgohio-state.edu In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. researchgate.net

These models allow for the calculation of molecular properties, such as conformational energies and electronic structure, in different solvent environments. researcher.liferesearchgate.net For this compound, which has both polar (N-H, O-H) and nonpolar (methyl, methylene) groups, the choice of solvent will affect the relative stability of its conformers. Polar solvents are expected to stabilize conformers with larger dipole moments.

Intermolecular Interactions and Hydrogen Bonding Networks

This compound has both hydrogen bond donor (N-H and O-H groups) and acceptor (N and O atoms) sites, enabling it to participate in a variety of intermolecular interactions. researchgate.net Computational methods can be used to study the geometry and energetics of these interactions, particularly the formation of hydrogen bonds. chemrxiv.org

By modeling dimers or small clusters of this compound molecules, the preferred hydrogen bonding motifs can be identified. DFT calculations can provide accurate estimates of the hydrogen bond energies and the changes in geometric and spectroscopic parameters upon hydrogen bond formation. For instance, the O-H and N-H stretching frequencies are expected to red-shift in the IR spectrum when these groups are involved in hydrogen bonding. nih.gov

In the condensed phase, these hydrogen bonds can lead to the formation of extended networks. researchgate.netresearchgate.net Understanding these networks is crucial for predicting the macroscopic properties of the compound, such as its boiling point and solubility. Molecular dynamics (MD) simulations, which can model the behavior of a large ensemble of molecules over time, can provide further insights into the structure and dynamics of these hydrogen-bonded networks in the liquid state.

Role of 3,4 Dimethylpyrrolidin 3 Yl Methanol As a Chiral Scaffold in Complex Molecule Synthesis

Precursor in the Synthesis of Stereodefined Heterocyclic Systems

The defined stereochemistry of (3,4-Dimethylpyrrolidin-3-yl)methanol makes it an excellent starting material for the synthesis of more complex, stereodefined heterocyclic systems. The hydroxymethyl group and the secondary amine of the pyrrolidine (B122466) ring provide two distinct points for chemical modification, allowing for the controlled elaboration into various heterocyclic frameworks.

One key application involves the use of this scaffold in the synthesis of pyrrolizidines and indolizidines, which are core structures in many alkaloids with significant biological activities. The synthesis often begins with the protection of the secondary amine, followed by activation of the primary alcohol (e.g., conversion to a tosylate or mesylate). This activated intermediate can then undergo intramolecular nucleophilic substitution to form a bicyclic system. The stereochemistry of the two methyl groups on the pyrrolidine ring directs the conformation of the transition state, thereby controlling the stereochemical outcome of the newly formed ring junction.

Furthermore, this compound can be a precursor for creating substituted prolinol derivatives, which are themselves important chiral auxiliaries and organocatalysts. unibo.it For instance, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, followed by further transformations, can lead to a variety of functionalized pyrrolidines. These derivatives are instrumental in diastereoselective and enantioselective reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The synthesis of spiropyrrolidine-oxindoles, for example, can be achieved through the [3+2]-cycloaddition reaction of azomethine ylides generated from isatin (B1672199) and a proline derivative, showcasing the utility of the pyrrolidine scaffold in constructing complex spirocyclic systems. mdpi.com

Below is a table summarizing representative heterocyclic systems synthesized from pyrrolidine-based scaffolds:

Precursor ScaffoldReaction TypeResulting Heterocyclic SystemStereochemical Control
This compoundIntramolecular CyclizationPyrrolizidine/Indolizidine Alkaloid CoreHigh diastereoselectivity at ring junction
Proline Derivative[3+2] CycloadditionSpiropyrrolidine-oxindoleRegioselective and stereoselective
Functionalized PyrrolidineAsymmetric Aldol ReactionChiral β-hydroxy carbonyl compoundsHigh enantioselectivity
N-alkenyl aldehydes and α-amino acidsIntramolecular CycloadditionPolycyclic pyrrolidine derivativesControlled formation of multiple rings

Building Block for Bridged and Polycyclic Architectures

The rigid, stereochemically defined structure of this compound is highly advantageous for its incorporation into complex bridged and polycyclic architectures. The predictable spatial orientation of its substituents allows for the precise construction of three-dimensional molecular frameworks.

In the synthesis of bridged systems, the pyrrolidine ring can act as a rigid spacer connecting different parts of a larger molecule. The hydroxymethyl group and the nitrogen atom can be functionalized to serve as anchor points for building the bridging chains. For example, the nitrogen can be part of an amide or an amine linkage, while the hydroxymethyl group can be converted into an ether or ester linkage. Ring-closing metathesis (RCM) is a powerful tool in this context, where two alkenyl chains attached to the pyrrolidine scaffold can be cyclized to form a bridged system. The stereochemistry of the methyl groups on the pyrrolidine ring influences the facial selectivity of the RCM catalyst, leading to a specific diastereomer of the bridged product.

The synthesis of polycyclic natural products often requires chiral building blocks to establish the correct relative and absolute stereochemistry. This compound can be incorporated as a key fragment in a convergent synthesis strategy. For example, in the synthesis of certain alkaloids or polyketides, a fragment derived from this chiral pyrrolidine can be coupled with other complex fragments, with the stereocenters of the pyrrolidine directing the stereochemical outcome of the coupling reaction.

Utilization in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral pyrrolidines are a cornerstone in the design of ligands for asymmetric catalysis. mdpi.com The C2-symmetry often found in pyrrolidine-based ligands has been a highly successful design principle. nih.gov this compound is an excellent scaffold for creating novel chiral ligands due to its readily modifiable functional groups and its rigid chiral backbone.

The hydroxymethyl group can be converted into a variety of coordinating groups, such as phosphines, amines, or oxazolines. For example, conversion of the alcohol to a halide followed by reaction with a diarylphosphine lithium salt yields a phosphine-substituted pyrrolidine. The nitrogen atom of the pyrrolidine ring can also be functionalized, for instance, by alkylation or acylation, to introduce another coordinating group or to tune the steric and electronic properties of the resulting ligand.

These ligands, often bidentate (P,N or N,N) or tridentate, can then be complexed with transition metals such as palladium, rhodium, iridium, or copper to generate highly effective asymmetric catalysts. nih.govresearchgate.net These catalysts have been successfully applied in a wide range of enantioselective transformations, including:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from pyrrolidine scaffolds are effective in the rhodium- or iridium-catalyzed asymmetric hydrogenation of olefins and ketones.

Asymmetric Allylic Alkylation: Palladium complexes of chiral P,N-ligands based on the pyrrolidine framework have shown high enantioselectivity in the allylic substitution reactions. researchgate.net

Asymmetric 1,3-Dipolar Cycloadditions: Copper(I) complexes with chiral N,O-ligands have been used to catalyze the asymmetric cycloaddition of azomethine ylides, leading to the synthesis of enantioenriched pyrrolidines. nih.gov

The following table presents examples of ligand types derived from pyrrolidine scaffolds and their applications in asymmetric catalysis.

Ligand TypeMetalAsymmetric ReactionEnantioselectivity
Chiral Phosphine-Oxazoline (PHOX)PalladiumAllylic AlkylationUp to 99% ee
Chiral DiamineCopper1,3-Dipolar CycloadditionHigh dr and ee
Chiral DiphosphineRhodiumAsymmetric HydrogenationHigh ee
Chiral N,O-LigandCopper(I)1,3-Dipolar CycloadditionUp to 99% ee

Application in Divergent Synthesis and Combinatorial Chemistry Approaches for Chemical Libraries

Divergent synthesis and combinatorial chemistry are powerful strategies for the rapid generation of libraries of structurally diverse small molecules for drug discovery and chemical biology. nih.gov this compound is a suitable scaffold for such approaches due to its multiple points of diversification.

In a divergent synthesis strategy, a common intermediate derived from this compound can be treated with a variety of reagents to produce a library of related but distinct compounds. For example, the secondary amine can be acylated with a diverse set of carboxylic acids, while the hydroxymethyl group can be etherified with a range of alkyl halides. This two-dimensional diversification can quickly generate a large number of compounds.

For combinatorial chemistry, the pyrrolidine scaffold can be attached to a solid support, allowing for the use of split-and-pool synthesis techniques. nih.gov The hydroxymethyl group can be linked to a resin, and then the nitrogen atom can be subjected to a series of reactions with different building blocks. After cleavage from the resin, a library of compounds is obtained. The rigid nature of the pyrrolidine core ensures that the appended diversity elements are displayed in a well-defined three-dimensional space, which is advantageous for screening against biological targets. The development of such chemical libraries is crucial for high-throughput screening to identify new lead compounds in drug discovery. mdpi.com

The application of this compound in these areas allows for the systematic exploration of chemical space around a privileged chiral core, increasing the probability of discovering molecules with desired biological activities.

Emerging Research Avenues and Future Perspectives in 3,4 Dimethylpyrrolidin 3 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The synthesis of pyrrolidine (B122466) derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and enhancement of energy efficiency. nih.gov Future research on (3,4-Dimethylpyrrolidin-3-yl)methanol is expected to focus on developing novel synthetic routes that are both environmentally benign and economically viable.

Key strategies include the use of alternative and greener solvent systems, such as water or ethanol-water mixtures, to replace traditional volatile organic compounds. rsc.orgresearchgate.net For instance, efficient, catalyst-free, three-component domino reactions have been successfully carried out in an EtOH-H2O medium to produce complex pyrrolidine-fused spirooxindoles, a methodology that could be adapted for other substituted pyrrolidines. rsc.org Similarly, the synthesis of N-methylpyrrolidine has been demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst like potassium carbonate. researchgate.net

The application of alternative energy sources, such as microwave irradiation and ultrasound, is another promising avenue. Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidines, aligning with the goals of green chemistry. nih.gov Ultrasound has also been used to promote the one-pot multicomponent synthesis of pyrrolidinone derivatives in green solvents, offering benefits like clean reaction profiles, excellent yields, and significantly shorter reaction times. rsc.org These approaches minimize energy consumption and often lead to higher yields and purer products, reducing the need for extensive purification steps.

Table 1: Comparison of Green Chemistry Approaches for Pyrrolidine Synthesis
Green Chemistry PrincipleConventional ApproachSustainable AlternativePotential Benefits for this compound SynthesisReferences
Solvent ChoiceChlorinated solvents (e.g., DCM, Chloroform)Water, Ethanol/Water mixtures, Supercritical fluidsReduced toxicity, improved safety, lower environmental impact. rsc.orgresearchgate.net
Energy SourceConventional heating (oil baths)Microwave irradiation, UltrasoundFaster reaction times, increased yields, lower energy consumption. nih.govrsc.org
CatalysisStoichiometric reagents, heavy metal catalystsCatalyst-free conditions, biocatalysts, inexpensive catalysts (e.g., K2CO3)Reduced waste, avoidance of toxic metals, improved atom economy. rsc.orgresearchgate.net
Reaction DesignMulti-step synthesis with isolation of intermediatesOne-pot, multi-component, or domino reactionsIncreased efficiency, reduced solvent and reagent use, simplified procedures. rsc.org

Exploration of Enzymatic and Biocatalytic Routes for its Synthesis

Biocatalysis is emerging as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions that are often unattainable with traditional chemical methods. researchgate.net The application of enzymes for synthesizing this compound, particularly its chiral variants, represents a significant future research direction.

Recent advancements have demonstrated the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>95%) for both enantiomers. acs.org This strategy, involving a transaminase-triggered cyclization, could be adapted for precursors of this compound. Furthermore, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with up to 74% yield and 99:1 enantiomeric ratio. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct and efficient route to construct the pyrrolidine ring from simple precursors. acs.org

Other biocatalytic approaches, such as the use of laccase for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, showcase the versatility of enzymes in constructing complex heterocyclic structures under mild conditions. rsc.org Exploring these and other enzyme classes could lead to highly efficient and stereoselective pathways for producing enantiopure this compound, a critical need for pharmaceutical applications where stereochemistry dictates biological activity. nih.gov

Table 2: Overview of Biocatalytic Methods for Pyrrolidine Synthesis
Enzyme ClassReaction TypeSubstrate ExampleProduct TypeKey AdvantagesReferences
Transaminases (ATAs)Reductive amination followed by spontaneous cyclizationω-chloroketonesChiral 2-substituted pyrrolidinesHigh enantioselectivity for both enantiomers, mild conditions. researchgate.netacs.org
Engineered Cytochrome P411Intramolecular C(sp³)–H aminationOrganic azidesChiral pyrrolidines and indolinesDirect C-H functionalization, high efficiency and selectivity. nih.govacs.org
LaccaseOxidation followed by 1,4-additionCatechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesPyrrolidine-2,3-diones with quaternary stereocentersEfficient and stereoselective formation of complex structures. rsc.org
Imine Reductases (IREDs)Asymmetric reduction of cyclic iminesPre-formed cyclic iminesChiral 2-aryl-substituted pyrrolidinesStereocomplementary synthesis of pharmaceutically relevant compounds. nih.govacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netorganic-chemistry.org The application of these technologies to the synthesis of this compound is a key area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. flinders.edu.au The miniaturization of organic synthesis to the nanoscale, combined with automated, non-contact dispensing technology, has enabled the rapid preparation and screening of over 1000 iminopyrrolidine derivatives. nih.govresearchgate.net Such a high-throughput approach could be invaluable for optimizing the synthesis of this compound and for rapidly generating libraries of its derivatives for screening purposes.

Automated platforms can integrate synthesis, purification, and analysis, creating a streamlined workflow that accelerates the discovery and development process. nih.gov For a multi-step synthesis, which may be required for a substituted pyrrolidine like the target compound, flow chemistry can telescope reaction sequences, eliminating the need for intermediate isolation and purification, thereby saving time, resources, and reducing waste. flinders.edu.au

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow SynthesisRelevance to this compound
Process Control Limited; temperature/concentration gradientsPrecise control over temperature, pressure, and mixingImproved yield, purity, and reproducibility.
Safety Large volumes of reagents/solvents; risk of thermal runawaySmall reactor volumes; superior heat transfer; safer handling of hazardous reagentsEnables use of more reactive intermediates or harsher conditions safely.
Scalability Challenging; requires re-optimizationStraightforward; achieved by running the system for a longer timeFacilitates seamless transition from laboratory scale to pilot or production scale.
Efficiency Includes downtime for charging, heating, cooling, and cleaningContinuous operation; potential for integrated workup and purificationHigher throughput and productivity, especially for library synthesis.
Reproducibility Can vary between batchesHighly consistent and reproducible resultsEnsures consistent quality of the final product.

Advanced Derivatization for New Chemical Functionalities and Materials Precursors

This compound possesses two key functional handles for derivatization: the secondary amine of the pyrrolidine ring and the primary hydroxyl group of the methanol (B129727) substituent. These sites offer opportunities for advanced chemical modifications to generate novel functionalities and create precursors for new materials.

The secondary amine can undergo a wide range of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents that can modulate the compound's physical, chemical, and biological properties. The pyrrolidine nitrogen can also be functionalized to introduce aromatic rings, which has been a strategy in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

The primary alcohol group is also highly versatile. It can be oxidized to an aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be converted into esters or ethers, allowing for the attachment of various functional groups. The hydroxyl group could also be replaced with other functionalities, such as halides or azides, creating intermediates for further transformations. By strategically modifying these functional groups, derivatives of this compound can be designed as chiral ligands for asymmetric catalysis, building blocks for polymers, or as scaffolds for biologically active molecules. nih.govgoogle.com

Table 4: Potential Derivatization Reactions for this compound
Reactive SiteReaction TypeReagentsResulting FunctionalityPotential Application
Secondary Amine (-NH-)N-AlkylationAlkyl halides, Reductive aminationTertiary amineModulating basicity, creating ligands, pharmaceutical analogues.
N-ArylationAryl halides (e.g., Buchwald-Hartwig coupling)N-Aryl pyrrolidineElectronic materials, pharmacophores.
N-AcylationAcyl chlorides, AnhydridesAmideStable derivatives, altering polarity and H-bonding.
N-SulfonylationSulfonyl chloridesSulfonamideBioisosteres for amides, pharmacophores.
Primary Alcohol (-CH₂OH)OxidationPCC, Swern, DMPAldehyde, Carboxylic AcidKey synthetic intermediates for further elaboration.
EsterificationCarboxylic acids (Fischer), Acyl chloridesEsterProdrugs, materials with tunable properties.
EtherificationAlkyl halides (Williamson synthesis)EtherModulating lipophilicity, stable linkers.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with specific, tailored properties. rsc.org Applying these methods to the this compound scaffold can accelerate the discovery of novel derivatives with desired reactivity and functionality, minimizing laborious and costly trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) studies, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.gov For example, such models have been successfully used to identify the essential structural requirements for pyrrolidine derivatives to act as dipeptidyl peptidase IV (DPP-4) inhibitors. nih.govproquest.com These studies revealed that specific substitutions at different positions on the pyrrolidine ring—such as electron-donating groups at the 3-position or bulky groups at the 2-position—could significantly enhance biological activity. nih.gov

Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein, guiding the design of potent and selective inhibitors. researchgate.net By computationally screening virtual libraries of derivatives, researchers can prioritize the most promising candidates for synthesis and experimental testing. This approach not only applies to drug design but can also be used to predict reactivity, design novel catalysts, or engineer materials with specific electronic or physical properties.

Table 5: Computational Tools for Designing Pyrrolidine Derivatives
Computational MethodDescriptionApplication for this compound DerivativesReferences
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Designing enzyme inhibitors by predicting binding modes and affinities to a target protein's active site. researchgate.net
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR method that correlates the biological activity of molecules with their 3D steric and electrostatic fields.Identifying regions around the scaffold where steric bulk or specific electronic properties increase or decrease activity. nih.govproquest.com
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that also considers hydrophobic, hydrogen bond donor, and acceptor fields.Providing a more detailed understanding of the non-covalent interactions required for optimal activity. nih.govproquest.com
HQSAR (Hologram QSAR) A 2D-QSAR method that uses molecular holograms (substructural fragments) to predict activity.Rapidly screening virtual libraries and identifying key structural fragments responsible for activity. nih.gov
DFT (Density Functional Theory) A quantum mechanical modeling method to investigate the electronic structure of molecules.Predicting reaction mechanisms, transition states, and the intrinsic reactivity of different sites on the molecule. nih.gov

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